molecular formula C10H9FN2OS B14915145 2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one

2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one

Cat. No.: B14915145
M. Wt: 224.26 g/mol
InChI Key: IPFCMDRWEZKXPZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of 4-fluoroaniline with 3-methyl-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
  • 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
  • 2-[(4-Methylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Uniqueness

2-[(4-Fluorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9FN2OS/c1-13-9(14)6-15-10(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3

InChI Key

IPFCMDRWEZKXPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)F

solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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